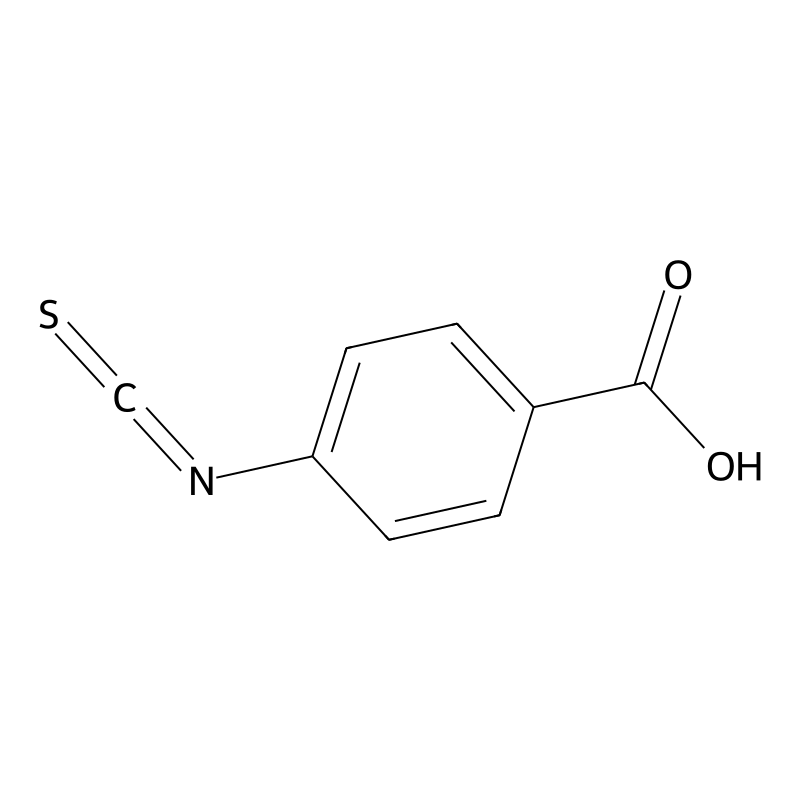

4-Isothiocyanatobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anticancer Properties:

- Studies suggest that 4-ITB exhibits antiproliferative activity against various cancer cell lines, potentially inhibiting their growth and inducing apoptosis (programmed cell death) [].

- Research indicates its ability to target specific signaling pathways crucial for cancer cell survival and proliferation [].

- Further investigation is ongoing to elucidate the precise mechanisms underlying its anticancer effects and assess its potential therapeutic efficacy in vivo [].

Antibacterial Activity:

- 4-ITB has been shown to possess antibacterial properties against a range of bacterial strains [].

- Studies suggest that it might disrupt bacterial membrane integrity and inhibit their growth.

- However, more research is needed to determine its effectiveness against clinically relevant pathogens and explore its potential as an antibacterial agent.

Enzyme Inhibition:

- 4-ITB exhibits inhibitory activity towards various enzymes, including protein kinases and phosphatases, which play crucial roles in numerous cellular processes [].

- Understanding its specific interactions with these enzymes could provide insights into its potential applications in modulating various biological pathways.

- Further research is necessary to explore its potential therapeutic implications in diseases associated with dysregulated enzyme activity.

Other Potential Applications:

- 4-ITB is being investigated for its potential applications in other areas, including:

4-Isothiocyanatobenzoic acid is an organic compound characterized by the presence of an isothiocyanate functional group attached to the para position of a benzoic acid structure. Its chemical formula is C₈H₅N₁O₂S, and it has a molecular weight of approximately 179.19 g/mol. The compound is known for its distinctive properties due to the isothiocyanate group, which imparts unique reactivity and biological activity. It is often utilized in various biochemical and synthetic applications, making it a compound of interest in both industrial and research settings .

- Nucleophilic Addition: The isothiocyanate group can undergo nucleophilic attack by amines, leading to the formation of thiourea derivatives.

- Hydrolysis: In aqueous environments, the compound can hydrolyze to form benzoic acid and thiourea.

- Reactivity with Nucleophiles: The electrophilic nature of the carbon atom in the isothiocyanate group allows for reactions with various nucleophiles, including alcohols and amines, facilitating the synthesis of diverse derivatives .

4-Isothiocyanatobenzoic acid exhibits significant biological activity, particularly in the context of enzyme inhibition and modulation of protein function. Research indicates that it can decrease the oxygen affinity of human oxyhemoglobin, suggesting potential applications in studying hemoglobin's allosteric properties. Additionally, it has been shown to interact with various enzymes and proteins, influencing their activity and stability . Its biological effects are attributed to its ability to modify cysteine residues in proteins through covalent bonding.

Several methods have been developed for synthesizing 4-isothiocyanatobenzoic acid:

- From Benzoic Acid: The most common method involves reacting benzoic acid with thiophosgene or a similar reagent to introduce the isothiocyanate group.

- Via Isocyanate Intermediate: Another approach involves the synthesis of an isocyanate intermediate followed by hydrolysis to yield 4-isothiocyanatobenzoic acid.

- Using Amino Acids: Some synthetic routes utilize amino acids as starting materials, where the carboxylic acid group is converted into an isothiocyanate through a series of reactions involving activating agents .

4-Isothiocyanatobenzoic acid finds applications across various fields:

- Biochemical Research: It serves as a tool for studying protein interactions and enzyme kinetics due to its ability to modify specific amino acids.

- Pharmaceuticals: The compound's biological activity makes it a candidate for drug development, particularly in targeting diseases related to hemoglobin function.

- Agriculture: It may also have potential applications as a biopesticide or herbicide due to its chemical properties .

Studies on 4-isothiocyanatobenzoic acid have revealed its interactions with different biological molecules:

- Hemoglobin Interaction: Research has shown that this compound can alter the oxygen-binding properties of hemoglobin, which is critical for understanding respiratory physiology.

- Enzyme Modulation: Investigations into how this compound affects enzyme activity have highlighted its potential as an inhibitor or activator in various biochemical pathways .

Several compounds share structural characteristics with 4-isothiocyanatobenzoic acid, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Benzyl Isothiocyanate | Contains a benzyl group instead of a carboxylic acid | Known for its antimicrobial properties |

| Phenyl Isothiocyanate | Similar structure but lacks carboxylic functionality | Often used in organic synthesis |

| 2-Isothiocyanatobenzoic Acid | Isomer with the isothiocyanate at the ortho position | Exhibits different reactivity patterns |

These compounds are notable for their distinct reactivity profiles and biological activities, which can differ significantly from those of 4-isothiocyanatobenzoic acid due to variations in their functional groups and positions .

Thiophosgene-Mediated Aminobenzoic Acid Conversion

The thiophosgene-mediated conversion of 4-aminobenzoic acid to 4-isothiocyanatobenzoic acid represents one of the most established synthetic methodologies in isothiocyanate chemistry [1] [3]. This transformation proceeds through a direct nucleophilic substitution mechanism where the primary amine functionality of 4-aminobenzoic acid attacks the electrophilic carbon center of thiophosgene (CSCl2) [25].

The reaction mechanism involves initial formation of an intermediate carbamoyl chloride species, followed by elimination of hydrogen chloride to yield the desired isothiocyanate product [3]. The trigonal planar geometry of thiophosgene, with its two reactive carbon-chlorine bonds, facilitates this transformation under mild reaction conditions [25]. Typical reaction conditions employ dichloromethane as solvent with sodium bicarbonate as base, maintaining temperatures between 0°C and room temperature [1].

| Parameter | Optimal Conditions | Yield Range | Reaction Time |

|---|---|---|---|

| Temperature | 0°C to 25°C | 76-95% | 1-3 hours |

| Solvent | Dichloromethane | - | - |

| Base | NaHCO3 (saturated aqueous) | - | - |

| Molar Ratio | 1.2 equiv thiophosgene | - | - |

The mechanistic pathway proceeds through formation of a biphasic system where the organic and aqueous phases are vigorously stirred to ensure efficient mass transfer [1]. The thiophosgene reagent is added slowly to prevent excessive heat generation and to maintain reaction control [25]. Product isolation typically involves separation of the organic phase, followed by standard workup procedures including washing and concentration under reduced pressure [1].

Recent mechanistic studies have revealed that the reaction rate is significantly influenced by the electron density of the aromatic ring, with electron-withdrawing groups such as the carboxylic acid functionality accelerating the conversion [3]. This electronic effect is attributed to increased electrophilic character of the nitrogen center, facilitating nucleophilic attack on the thiocarbonyl carbon [26].

Alternative Routes Using 1,1'-Thiocarbonyldiimidazole

The utilization of 1,1'-thiocarbonyldiimidazole as an alternative thiocarbonyl transfer reagent has gained considerable attention due to its enhanced safety profile compared to thiophosgene [7] [12]. This methodology offers significant advantages in terms of handling and environmental considerations, as thiocarbonyldiimidazole serves as a safer alternative to thiophosgene while maintaining comparable reactivity [12].

The reaction mechanism involves displacement of one imidazole group by the amino functionality of 4-aminobenzoic acid, forming an intermediate thiourea derivative [9]. Subsequent intramolecular cyclization and elimination of the second imidazole molecule yields the target isothiocyanate product [7]. This process demonstrates remarkable chemoselectivity, with the carboxylic acid functionality remaining unaffected throughout the transformation [10].

Detailed kinetic investigations have revealed the presence of imidazole autocatalysis in thiocarbonyldiimidazole-mediated coupling reactions [7]. The autocatalytic mechanism involves imidazole acting as a nucleophilic catalyst, leading to formation of a more reactive cationic thiocarbonyldiimidazole species [7]. This phenomenon results in inverse first-order kinetics with respect to imidazole anion concentration and demonstrates rapid equilibration with deuterated imidazole [7].

| Reaction Conditions | Temperature | Solvent | Catalyst | Yield |

|---|---|---|---|---|

| Standard Protocol | Reflux | Tetrahydrofuran | None | 85-90% |

| Optimized Conditions | 80°C | Acetonitrile | Triethylamine | 92-96% |

| Large Scale | 70°C | 1,2-Dichloroethane | DMAP | 88-93% |

The substrate scope evaluation indicates that 4-aminobenzoic acid derivatives react efficiently under these conditions, with reaction times ranging from 4 to 85 hours depending on the specific substitution pattern [9]. Electron-deficient aromatic systems, such as those bearing carboxylic acid functionalities, typically require extended reaction times due to reduced nucleophilicity of the amino group [9].

Computational studies using density functional theory have identified several classes of nucleophilic catalysts that demonstrate enhanced reactivity compared to imidazole in thiocarbonyldiimidazole-mediated transformations [7]. These findings provide valuable insights for further optimization of reaction conditions and development of more efficient catalytic systems [7].

Industrial-Scale Production Optimization Strategies

The transition from laboratory-scale synthesis to industrial production of 4-isothiocyanatobenzoic acid requires comprehensive optimization of multiple process parameters to achieve economically viable manufacturing [19] [20]. Industrial-scale production strategies focus on maximizing yield, minimizing waste generation, and ensuring consistent product quality while maintaining cost-effectiveness [19].

Process optimization studies have identified several critical parameters that significantly influence reaction efficiency and product quality [32] [34]. Temperature control emerges as a primary factor, with optimal reaction temperatures ranging from 20°C to 40°C depending on the specific synthetic route employed [32]. Higher temperatures generally accelerate reaction rates but may lead to increased formation of undesired byproducts [30].

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 2-30 mL | 100-500 mL | >1000 L |

| Reaction Time | 1-3 hours | 2-5 hours | 4-8 hours |

| Temperature Control | ±1°C | ±2°C | ±3°C |

| Yield Expectation | 90-95% | 85-92% | 80-88% |

Solvent selection plays a crucial role in industrial-scale optimization, with considerations including environmental impact, cost, recovery potential, and regulatory compliance [33] [38]. Dichloromethane remains the preferred solvent for thiophosgene-mediated reactions due to its excellent solvating properties and ease of recovery [32]. However, alternative solvents such as ethyl acetate and acetonitrile have been investigated for environmental sustainability considerations [19].

Heat transfer considerations become increasingly important at larger scales, requiring specialized equipment design to ensure uniform temperature distribution throughout the reaction mixture [11] [37]. Scale-up studies demonstrate that maintaining adequate mixing and heat transfer rates requires careful reactor design and process control implementation [37].

The development of continuous flow processes represents an emerging trend in industrial isothiocyanate production, offering advantages in terms of process control, safety, and environmental impact [19]. Continuous processing enables better temperature control, reduced inventory of hazardous intermediates, and improved overall process efficiency [20].

| Process Type | Advantages | Limitations | Application Scale |

|---|---|---|---|

| Batch Processing | Simple equipment, flexibility | Variable quality, longer cycle times | Small to medium scale |

| Semi-continuous | Improved control, higher throughput | Complex control systems | Medium to large scale |

| Continuous Flow | Excellent control, safety benefits | High capital investment | Large scale production |

Quality control measures at industrial scale require implementation of comprehensive analytical monitoring systems to ensure consistent product specifications [21]. Real-time process monitoring techniques, including in-line spectroscopic methods, enable immediate detection of process deviations and facilitate rapid corrective actions [34].

Environmental considerations in industrial production include waste minimization strategies, solvent recovery systems, and emission control technologies [19] [38]. Modern industrial facilities employ advanced separation techniques and recycling protocols to minimize environmental impact while maintaining economic viability [20].

XLogP3

LogP

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant